

# Cinoxacin protein binding and serum concentration levels

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## Compound Focus: Cinoxacin

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## Protein Binding & Serum Concentration Data

The table below consolidates key quantitative data on **cinoxacin**'s protein binding and serum levels from foundational studies.

Parameter	Reported Value	Experimental Conditions / Notes
Protein Binding	60% - 80% [1] [2] [3]	Human serum. Method: Equilibrium dialysis & ultrafiltration [4] [5].
Primary Binding Protein	Human Serum Albumin [4] [5]	Identified as the main binding site.
Peak Serum Concentration	~15 µg/ml [2]	Achieved 1-3 hours after a single 500 mg oral dose in fasting subjects.
Impact of Food	~30% reduction in peak concentration; delay in absorption [1] [2]	Total extent of absorption (AUC) over 24 hours was not significantly altered.
Serum Half-Life (Normal Renal Function)	1.1 - 2.7 hours [1] [6] [2]	

Parameter	Reported Value	Experimental Conditions / Notes
Serum Half-Life (Severe Renal Impairment)	~8.5 to >10 hours [6] [3]	In patients with creatinine clearance < 30 ml/min.

## Experimental Protocols for Key Assays

The methodologies used to determine **cinnoxacin**'s protein binding and concentration levels are standard and rigorous.

### Protein Binding Determination

The binding of **cinnoxacin** to human serum proteins was investigated using several complementary techniques [4] [5]:

- **Equilibrium Dialysis:** Serum or protein solution containing **cinnoxacin** (10-30 µg/ml) is placed on one side of a semi-permeable membrane, and buffer is placed on the other. The system is incubated (typically at 37°C, pH 7.4) until equilibrium is reached. The concentration of **cinnoxacin** in the buffer chamber represents the free (unbound) fraction.
- **Ultrafiltration:** Serum containing the drug is placed in a device with an ultrafiltration membrane. The device is centrifuged, and the concentration of **cinnoxacin** in the filtrate is measured, which corresponds to the free fraction.
- **Circular Dichroism (CD) Spectroscopy:** This method provides information on the conformational changes in the protein (like Human Serum Albumin) upon binding to **cinnoxacin**, helping to confirm and characterize the interaction.

### Serum and Urine Concentration Measurement

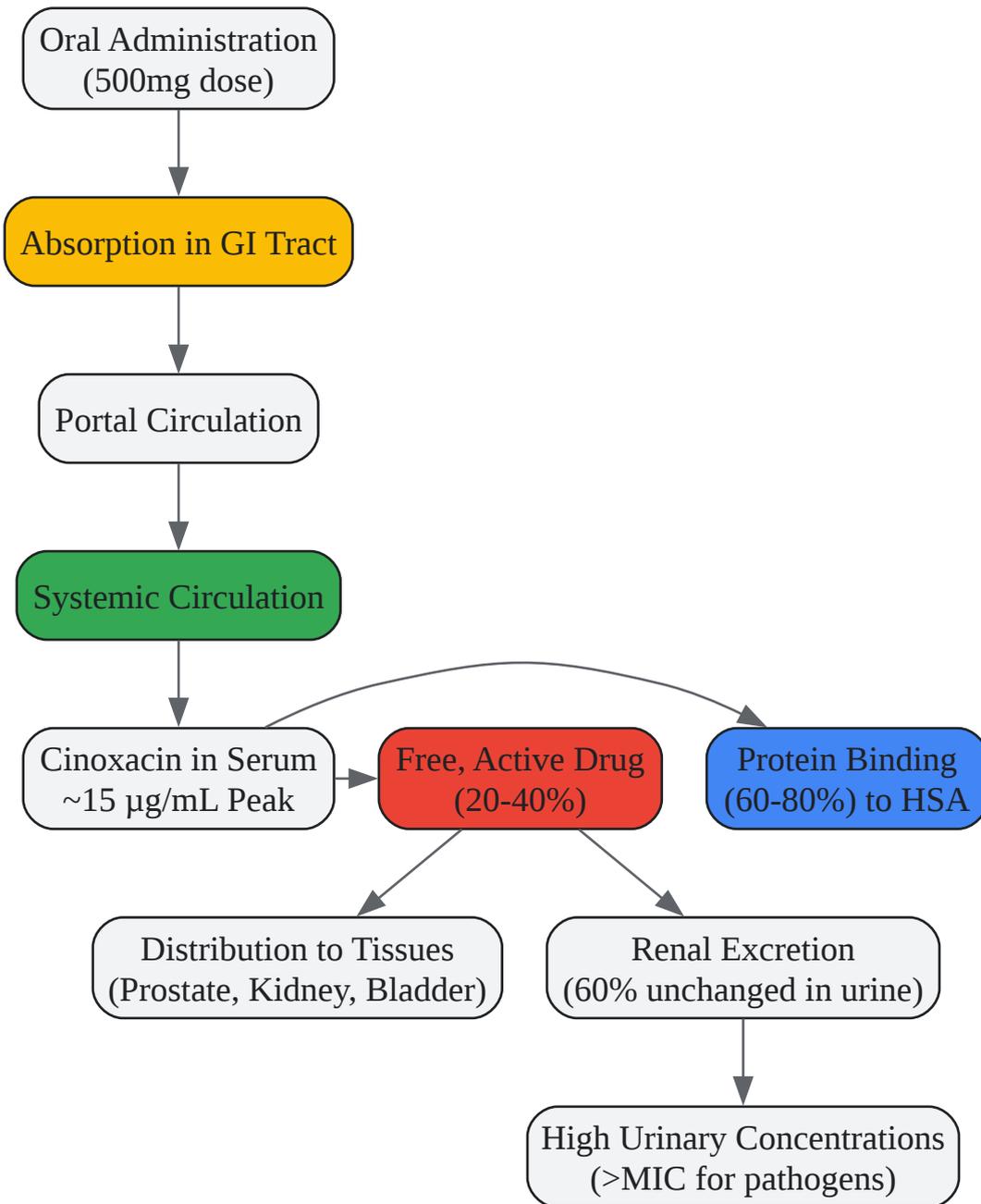
The pharmacokinetic studies, such as the one by Black et al. (1979), used the following general approach [1] [7]:

- **Study Design:** Human volunteers or patients received defined oral doses of **cinnoxacin** (e.g., 250 mg, 500 mg, 1 g). Multiple blood samples were collected at predetermined times post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours).

- **Bioanalysis:** Concentrations of **cinoxacin** in serum and urine were determined using a specific and sensitive bioanalytical method. While the original papers do not specify the exact method, other contemporary studies on **cinoxacin** used **microbiological assays** or early **high-performance liquid chromatography (HPLC)** methods for quantification [7].
- **Pharmacokinetic Analysis:** Serum concentration-time data were analyzed using non-compartmental or model-dependent methods to calculate key parameters like peak concentration (C<sub>max</sub>), time to peak (T<sub>max</sub>), and elimination half-life.

## Mechanism of Protein Binding & Pharmacokinetics

The following diagram illustrates the relationship between **cinoxacin**'s protein binding and its pharmacokinetic behavior, which underpins its clinical efficacy.



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**Cinoxacin's** journey from oral administration to urinary excretion, highlighting the role of protein binding.

## Key Takeaways for Researchers

- **Well-Defined Binding Profile:** **Cinoxacin** is consistently reported to be 60-80% bound to human serum albumin, a moderate level that influences its distribution and free fraction [1] [4] [2].

- **Predictable Serum Levels:** Following a standard 500 mg dose, peak serum concentrations of approximately 15 µg/ml are achieved within 1-3 hours. Food impacts the rate but not the overall extent of absorption [1] [2].
- **Critical Impact of Renal Function:** The elimination half-life of **cinnoxacin** is highly dependent on renal function. It increases significantly in patients with renal impairment, necessitating dose adjustment to prevent accumulation [6] [3].
- **Therapeutic Rationale:** Despite moderate serum levels, the high fraction of drug excreted unchanged in the urine results in urinary concentrations that far exceed the MIC for susceptible uropathogens, explaining its clinical utility [1] [2].

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